molecular formula C24H19F3N2O3S B2829456 (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione CAS No. 893310-80-0

(3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione

Cat. No.: B2829456
CAS No.: 893310-80-0
M. Wt: 472.48
InChI Key: XLPZUGPJENCVLM-HYARGMPZSA-N
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Description

(3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is a complex organic compound that belongs to the class of benzo[c][1,2]thiazin-4(3H)-one derivatives This compound is characterized by its unique structure, which includes a trifluoromethyl group and a methylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione typically involves multiple steps. One common method includes the condensation of 4-methylbenzylamine with 3-(trifluoromethyl)benzaldehyde to form the corresponding Schiff base. This intermediate is then cyclized with 2-aminobenzenesulfonamide under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and scale up the synthesis. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.

Major Products

Scientific Research Applications

Chemistry

In chemistry, (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer therapies.

Medicine

In medicine, the compound’s potential therapeutic properties are being explored. Its unique structure and reactivity may lead to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of (3E)-1-[(4-methylphenyl)methyl]-3-({[3-(trifluoromethyl)phenyl]amino}methylidene)-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both trifluoromethyl and methylbenzyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

(3E)-1-[(4-methylphenyl)methyl]-2,2-dioxo-3-[[3-(trifluoromethyl)anilino]methylidene]-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19F3N2O3S/c1-16-9-11-17(12-10-16)15-29-21-8-3-2-7-20(21)23(30)22(33(29,31)32)14-28-19-6-4-5-18(13-19)24(25,26)27/h2-14,28H,15H2,1H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLPZUGPJENCVLM-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC(=C4)C(F)(F)F)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C(=O)/C(=C\NC4=CC=CC(=C4)C(F)(F)F)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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